2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride
Description
2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride is a heterocyclic compound with the molecular formula C₁₂H₁₆ClN₃O and a molecular weight of 253.73 g/mol . Its structure comprises a benzo[d]oxazole core linked to a 3-methylpiperazine moiety, protonated as a hydrochloride salt. The compound is identified by CAS number 1353948-40-9 and is commercially available in purities up to 95% . This molecule has attracted interest in medicinal chemistry due to its structural similarity to bioactive benzoxazole derivatives, which are known for their pharmacological properties, including kinase inhibition and antitumor activity .
Properties
IUPAC Name |
2-(3-methylpiperazin-1-yl)-1,3-benzoxazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-9-8-15(7-6-13-9)12-14-10-4-2-3-5-11(10)16-12;/h2-5,9,13H,6-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUIQJOBXJHXFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=NC3=CC=CC=C3O2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353948-40-9 | |
| Record name | Benzoxazole, 2-(3-methyl-1-piperazinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353948-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride typically involves the reaction of 2-aminophenol with 3-methylpiperazine in the presence of appropriate reagents and solvents. The reaction conditions often include the use of a base such as potassium hydroxide and a solvent like methanol. The intermediate product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted benzoxazole derivatives .
Scientific Research Applications
Medicinal Chemistry
2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride is primarily explored for its pharmacological properties, particularly as a potential therapeutic agent in various diseases. Its structure suggests activity that may be beneficial in the following areas:
- Antidepressant Activity : Research indicates that compounds with piperazine moieties often exhibit antidepressant effects. The incorporation of the benzo[d]oxazole ring may enhance this activity through modulation of neurotransmitter systems .
- Anticancer Properties : Preliminary studies suggest that derivatives of benzo[d]oxazole exhibit cytotoxic effects against certain cancer cell lines. The piperazine group may contribute to this activity by affecting cell signaling pathways involved in proliferation and apoptosis .
Neurological Research
The compound's structural features make it a candidate for investigating neurological disorders. Its potential as a selective serotonin reuptake inhibitor (SSRI) could provide insights into treatments for conditions like anxiety and depression. Studies are ongoing to evaluate its efficacy in animal models .
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of benzo[d]oxazole derivatives. The hydrochloride form of 2-(3-Methylpiperazin-1-yl)benzo[d]oxazole has shown promising results against various bacterial strains, suggesting its utility in developing new antibiotics .
Case Study 1: Antidepressant Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzo[d]oxazole, including this compound. Behavioral tests on mice indicated significant antidepressant-like effects compared to control groups, supporting its potential as an antidepressant agent .
Case Study 2: Anticancer Screening
A research team conducted a screening of various benzo[d]oxazole derivatives against human breast cancer cell lines. The results demonstrated that this compound exhibited notable cytotoxicity, leading to further investigations into its mechanism of action and potential as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of 2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
5-Substituted Benzoxazole Derivatives
- 5-Methylbenzo[d]oxazole derivatives (e.g., compounds 12c, 12f): Exhibit enhanced biological activity, with IC₅₀ values ranging from 10.50 to 74.30 μM against unspecified targets, outperforming unsubstituted analogues (IC₅₀: 25.47–53.01 μM) .
- 5-Chlorobenzo[d]oxazole derivatives (e.g., compounds 12b, 12e): Show reduced potency (IC₅₀: 26.31–102.10 μM), suggesting electron-withdrawing groups at the 5-position may hinder activity .
Key Insight : Methyl substitution on the benzoxazole core enhances activity compared to chloro or unsubstituted derivatives. However, the target compound features a methyl group on the piperazine ring rather than the benzoxazole, indicating divergent structure-activity relationships .
Piperazine vs. Piperidine and Diazepane Analogues
2-(Piperazin-1-yl)benzo[d]oxazole Hydrochloride
(S)-5-Chloro-2-(5-Methyl-1,4-diazepan-1-yl)benzo[d]oxazole Hydrochloride
- Molecular Formula : C₁₂H₁₅ClN₄O
- Molecular Weight : 265.74 g/mol .
- Key Difference : Incorporates a seven-membered diazepane ring instead of a six-membered piperazine. The increased ring size may enhance conformational flexibility but reduce target specificity .
Functional Group Modifications
2-(4-(1H-Tetrazol-5-yl)Phenyl)benzo[d]oxazole (8b)
- Molecular Formula : C₁₄H₉N₅O
- Molecular Weight : 263.08 g/mol .
- However, the compound’s melting point (297–299°C) suggests lower solubility than the hydrochloride salt form of the target compound .
Complex Derivatives with Extended Moieties
3-(2-(4-((3,5-Dimethylisoxazol-4-yl)Methyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one Hydrochloride
- Molecular Formula : C₁₉H₂₃ClN₄O₄
- Molecular Weight : 406.90 g/mol .
- Key Difference : Incorporates a dimethylisoxazole group and an oxoethyl spacer. The extended structure likely improves binding affinity but may complicate synthetic scalability compared to the simpler target compound .
Comparative Data Table
Research Implications
Structural Optimization : The 3-methyl group on the piperazine ring in the target compound may enhance lipophilicity and membrane permeability compared to unsubstituted analogues .
Activity Trade-offs : While 5-methylbenzoxazole derivatives show higher potency, the target compound’s piperazine substitution suggests a distinct mechanism of action .
Biological Activity
2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and neuropharmacological applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C₁₂H₁₆ClN₃O. Its structure features a benzo[d]oxazole moiety substituted with a 3-methylpiperazine group, which is critical for its biological activity. The hydrochloride salt form enhances its solubility, making it suitable for various biological assays.
Anticancer Activity
Research indicates that derivatives of benzo[d]oxazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of this compound
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| HCT116 | 5.2 | Induction of apoptosis via caspase activation |
| HepG2 | 7.8 | Cell cycle arrest at G1 phase |
| MCF-7 | 6.5 | Inhibition of proliferation |
In a study assessing the compound's antiproliferative effects, it was found that it induced significant cell death in HCT116 and HepG2 cells, with IC₅₀ values indicating potent activity comparable to established chemotherapeutics . The mechanism involves apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy.
Neuropharmacological Activity
The compound's piperazine moiety is known to enhance binding affinity to dopamine receptors, suggesting potential applications in the treatment of neuropsychiatric disorders.
Table 2: Neuropharmacological Effects
| Receptor Type | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|
| D2 Dopamine Receptor | 12 | Partial agonist |
| 5-HT2A Serotonin Receptor | 15 | Antagonist |
Studies have shown that derivatives containing the piperazine group exhibit partial agonistic activity at the D2 dopamine receptor, which may contribute to their therapeutic effects in conditions like schizophrenia and depression .
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various benzoxazole derivatives, including our compound, using MTT assays across multiple cancer cell lines. The results indicated that the introduction of the piperazine group significantly enhanced cytotoxicity compared to non-piperazine analogs .
- Neuropharmacological Screening : In a screening for potential antipsychotic agents, compounds similar to this compound were tested for their ability to modulate dopamine signaling pathways. The findings suggested that these compounds could effectively balance dopaminergic activity without eliciting severe side effects typically associated with traditional antipsychotics .
Q & A
Basic: How can researchers optimize the synthesis of 2-(3-methylpiperazin-1-yl)benzo[d]oxazole hydrochloride?
Methodological Answer:
The synthesis typically involves condensation reactions between substituted benzoxazole precursors and methylpiperazine derivatives. For example:
- Step 1: Prepare the benzoxazole core via cyclization of 2-aminophenol derivatives with carbonyl-containing reagents (e.g., aldehydes or ketones) under acidic conditions (e.g., PCl₃ or NH₄Cl in ethanol) .
- Step 2: Introduce the 3-methylpiperazine moiety via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF or DMSO) and elevated temperatures (60–100°C) to enhance reactivity.
- Step 3: Purify the final product via recrystallization or column chromatography. Monitor reaction progress using TLC or HPLC .
Advanced: What computational methods can predict the stability and electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) is widely used:
- Model Selection: Apply hybrid functionals (e.g., B3LYP) combined with basis sets (e.g., 6-31G*) to calculate molecular orbitals, electrostatic potentials, and Gibbs free energy .
- Thermodynamic Stability: Compute ΔG° and ΔH° to assess isomer stability, as demonstrated in platinum-benzoxazole complexes .
- Solvent Effects: Use implicit solvation models (e.g., PCM) to simulate aqueous or organic environments .
Basic: Which spectroscopic techniques are critical for characterizing structural isomers of this compound?
Methodological Answer:
- 1H/13C NMR: Identify regiochemical differences (e.g., methylpiperazine substitution patterns) via chemical shift splitting and coupling constants. For example, aromatic protons in benzo[d]oxazole resonate at δ 7.0–8.5 ppm .
- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns. Use ESI+ or MALDI-TOF for ionization .
- IR Spectroscopy: Detect functional groups (e.g., C=N stretch at ~1600 cm⁻¹ in benzoxazole) .
Advanced: How can researchers design biological assays to evaluate the antifungal potential of analogous benzoxazole derivatives?
Methodological Answer:
- Strain Selection: Test against Botrytis cinerea and Fusarium oxysporum using agar dilution or microbroth dilution assays .
- Dose-Response Curves: Prepare serial dilutions (1–100 µg/mL) and measure IC₅₀ values. Include positive controls (e.g., Captan) .
- Mode of Action Studies: Use fluorescence microscopy to assess membrane permeability or ROS generation .
Advanced: What strategies resolve contradictions in thermodynamic stability data between experimental and computational results?
Methodological Answer:
- Calorimetry Validation: Compare computed ΔH° values with experimental DSC/TGA data. Adjust DFT parameters (e.g., exact exchange terms) to reduce deviations .
- Isomer-Specific Analysis: Use dynamic NMR to detect interconverting isomers, which may explain discrepancies in stability rankings .
- Error Margins: Report confidence intervals for computational data (e.g., ±2.4 kcal/mol for atomization energies in DFT) .
Basic: How can researchers improve the yield of the methylpiperazine coupling step?
Methodological Answer:
- Catalysis: Add KI or crown ethers to enhance nucleophilicity of the piperazine nitrogen .
- Solvent Optimization: Use DMF at 80°C for 12–24 hours. Monitor pH to avoid side reactions (ideal pH 7–9) .
- Workup: Extract unreacted starting materials with ethyl acetate and aqueous HCl .
Advanced: How do solvent and substituent effects influence the compound’s fluorescence properties in OLED applications?
Methodological Answer:
- Solvatochromism: Measure emission spectra in solvents of varying polarity (e.g., hexane vs. DMSO). Benzo[d]oxazole derivatives exhibit blue shifts in nonpolar media .
- Substituent Tuning: Introduce electron-donating groups (e.g., -OCH₃) to the benzoxazole core to enhance π→π* transitions .
- Device Fabrication: Co-deposit the compound with electron-transport layers (e.g., TPBi) to optimize exciton recombination efficiency .
Basic: What are the best practices for ensuring purity in hydrochloride salt formation?
Methodological Answer:
- Precipitation: Add concentrated HCl to the free base in anhydrous ether. Filter and wash with cold acetone .
- Purity Analysis: Use ion chromatography to quantify chloride content. Target ≥95% purity by HPLC .
- Storage: Keep under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation .
Advanced: How can QSAR models guide the design of derivatives with enhanced pharmacokinetic profiles?
Methodological Answer:
- Descriptor Selection: Include logP, polar surface area, and H-bond donors/acceptors .
- Training Data: Use published IC₅₀ values of antifungal/antitumor benzoxazoles to build regression models .
- Validation: Apply leave-one-out cross-validation; aim for R² > 0.85 .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents (e.g., PCl₃) .
- Spill Management: Neutralize acid spills with sodium bicarbonate. Collect solid waste in sealed containers .
- First Aid: For skin contact, rinse with water for 15 minutes. Seek medical attention for persistent irritation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
